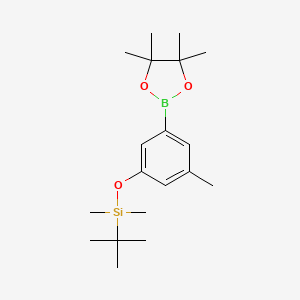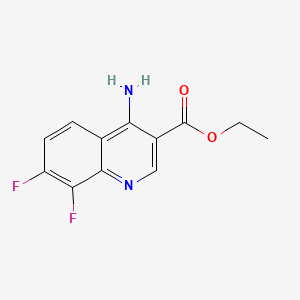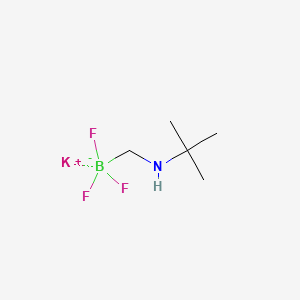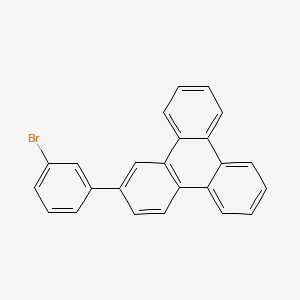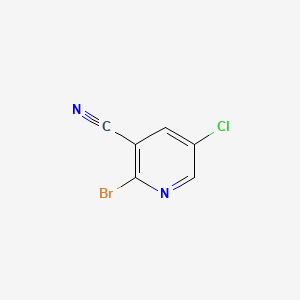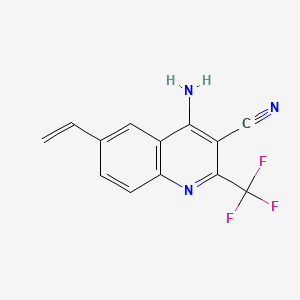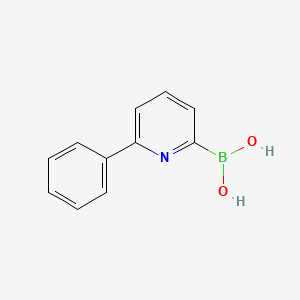![molecular formula C13H11ClF3N B572094 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 1211195-38-8](/img/structure/B572094.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride, also known as 4-Amino-4’-(trifluoromethyl)biphenyl hydrochloride, is a chemical compound with the CAS Number: 1209254-98-7 . It has a molecular weight of 273.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.68 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Organic Synthesis
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly important for introducing fluorine into various organic molecules, which can significantly alter their chemical and physical properties. This compound is used to synthesize more complex bifunctional molecules, serving as a precursor for various organic reactions, including coupling reactions and substitutions that are foundational in creating pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure makes it a candidate for the development of new medicinal drugs. It can be used to create compounds with potential therapeutic effects, such as antifungal, antibacterial, and anti-inflammatory agents. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceuticals .
Agrochemical Production
The agricultural industry benefits from the applications of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in the synthesis of agrochemicals. It is involved in producing pesticides and herbicides, where the introduction of the trifluoromethyl group can lead to compounds with improved efficacy and selectivity for target pests or weeds .
Material Science
In material science, this compound is used to modify the surface properties of materials. It can be employed in the synthesis of polymers and coatings where the incorporation of a trifluoromethyl group can result in materials with enhanced resistance to solvents, oils, and other chemicals .
Dye and Pigment Industry
The dye and pigment industry utilizes 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride as an intermediate in the production of colorants. The compound’s structure allows for the creation of dyes with specific absorption properties, leading to a wide range of colors and shades for textiles and inks .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or a standard in various analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography as a reference compound to calibrate instruments or to identify and quantify other substances .
Environmental Science
Environmental scientists may use 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride in studying the environmental fate of fluorinated organic compounds. Its stability and distinct chemical signature allow for tracking the compound in environmental samples, aiding in the study of pollution and degradation pathways .
Computational Chemistry
Lastly, in computational chemistry, this compound is often used in molecular modeling and simulations to understand its interactions at the atomic level. Programs like Amber and GROMACS utilize such compounds to produce simulations that help predict the behavior and properties of new materials and drugs .
Safety and Hazards
特性
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10;/h1-8H,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILAQOUASOAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)

